N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacological research. The compound features a unique structural arrangement that includes a furan moiety, a pyridazinone derivative, and a dimethoxybenzamide group, which may contribute to its biological activity.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide belongs to the class of heterocyclic compounds, specifically those containing furan and pyridazine rings. It is categorized as an amide due to the presence of the benzamide functional group.
The synthesis of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide can be approached through several synthetic routes. A common method involves the reaction of furan derivatives with appropriate pyridazine precursors followed by acylation with dimethoxybenzoic acid.
The synthesis typically requires the following steps:
These methods allow for the incorporation of various substituents on the furan and benzamide moieties, providing avenues for optimizing biological activity.
The molecular formula of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide is C19H19N3O5. The structure features:
The molecular weight of this compound is approximately 369.371 g/mol. Its structural representation can be derived from its SMILES notation: COc1cccc(c1C(=O)NCCn1nc(ccc1=O)c1ccco1)OC
.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide has been shown to participate in various chemical reactions that may modify its structure or enhance its activity:
These reactions underscore the compound's versatility in synthetic chemistry and its potential for further modifications.
While specific mechanisms of action for N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide are not extensively documented, compounds with similar structures often interact with biological targets through:
Data supporting these mechanisms would require further empirical studies.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide is likely to exhibit:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic studies (NMR, IR) would provide additional insights into its physical characteristics.
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2,3-dimethoxybenzamide has potential applications in:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: